
N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, underlying mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a tetrahydroisoquinoline core, which is associated with various biological activities, particularly in neuropharmacology. The oxazole and cyclopropanecarboxamide moieties contribute to its unique properties.
Structural Formula
Neuroprotective Effects
Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can mitigate neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin linked to Parkinson's disease. Specifically, 1-methyl-TIQ demonstrated significant inhibition of dopaminergic cell death and a reduction in reactive oxygen species (ROS) levels in animal models .
Antioxidant Activity
The compound may also possess antioxidant properties. In vitro studies have indicated that tetrahydroisoquinoline derivatives can lower levels of thiobarbituric acid-reactive substances (TBARS), suggesting a reduction in lipid peroxidation and oxidative stress . This antioxidant activity is crucial for protecting neuronal cells from damage.
Interaction with Amyloid-beta Peptides
Another significant aspect of the biological activity of related compounds is their interaction with amyloid-beta (Aβ42) peptides. Compounds that bind to Aβ42 may inhibit its aggregation, which is a hallmark of Alzheimer's disease. For example, 3-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid has shown promise in enhancing cell viability in neuronal cell lines exposed to Aβ42 .
Receptor Binding Affinities
Tetrahydroisoquinoline derivatives have been evaluated for their binding affinities to various receptors. A study found that certain derivatives exhibited high affinity for M2 muscarinic receptors while demonstrating low affinity for M3 receptors. This selectivity could lead to therapeutic applications in treating conditions like bradycardia .
Study 1: Neuroprotection in MPTP Model
In a controlled study involving rats treated with MPTP, pretreatment with 1-MeTIQ significantly inhibited the decrease in dopaminergic firing rates induced by high doses of MPTP. The study quantified the effects using electrophysiological recordings and biochemical assays to measure oxidative stress markers .
Study 2: Amyloid-beta Interaction
In a Drosophila model of Alzheimer's disease, the administration of 3-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid resulted in notable improvements in lifespan and motor function. This was attributed to the compound's ability to reduce Aβ42 toxicity and enhance neuronal resilience .
Q & A
Basic Research Questions
Q. What are the key structural features of N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)cyclopropanecarboxamide, and how are they confirmed experimentally?
The compound features a tetrahydroisoquinoline core fused with an oxazole ring and a cyclopropanecarboxamide substituent. Key structural validation methods include:
- X-ray crystallography for absolute configuration determination.
- NMR spectroscopy (¹H, ¹³C) to confirm hydrogen/carbon environments, particularly the cyclopropane ring protons (δ 0.8–1.5 ppm) and oxazole/isoquinoline aromatic signals .
- High-resolution mass spectrometry (HRMS) to verify molecular formula .
Q. What synthetic methodologies are optimal for constructing the oxazole and tetrahydroisoquinoline moieties?
Synthesis typically involves:
- Cyclization reactions using Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to form the oxazole ring .
- Amide coupling (e.g., EDC/HOBt) to link the tetrahydroisoquinoline and cyclopropanecarboxamide groups .
- Solvent optimization (e.g., ethanol or dichloromethane) and temperature control (60–100°C) to improve yields .
Q. How can researchers optimize reaction yields and purity during synthesis?
- Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios).
- Purification techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
- Monitoring by thin-layer chromatography (TLC) and HPLC to track reaction progress and impurity profiles .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and guide synthesis optimization?
- Quantum chemical calculations (e.g., DFT) model reaction pathways, such as cyclization barriers or transition states .
- Machine learning (e.g., ICReDD’s workflow) integrates experimental data to prioritize optimal reaction conditions (e.g., solvent polarity, catalyst choice) .
- Molecular dynamics simulations assess solvent effects on intermediate stability .
Q. What experimental approaches are used to investigate the compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., KD values) for enzymes/receptors .
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding poses within target active sites .
- Cellular assays (e.g., luciferase reporters) to evaluate functional modulation of pathways like GSK-3β .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
- Dose-response validation using multiple replicates and standardized protocols.
- Meta-analysis of published data to identify confounding variables (e.g., buffer conditions, cell lines) .
Q. How should structure-activity relationship (SAR) studies be designed to compare this compound with structural analogs?
- Systematic functional group modifications (e.g., replacing cyclopropane with other rings or altering oxazole substituents) .
- Parallel biological screening against targets (e.g., kinases, GPCRs) to map activity trends .
- Free-energy perturbation (FEP) calculations to predict the impact of structural changes on binding .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies (pH 1–13, 40–80°C) monitored via HPLC to assess hydrolytic/thermal stability .
- Mass spectrometry to identify degradation products (e.g., oxazole ring opening or cyclopropane cleavage) .
- Plasma stability assays in human serum (37°C, 24h) to evaluate metabolic susceptibility .
Q. Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility and bioavailability?
- Standardized solubility protocols (e.g., shake-flask method in PBS vs. simulated gastric fluid) .
- Comparative pharmacokinetic studies in multiple animal models (e.g., rodents vs. primates) .
- Computational logP/logS predictions (e.g., SwissADME) cross-validated with experimental data .
Q. What strategies reconcile divergent results in cytotoxicity assays?
- Cell viability controls (e.g., ATP vs. resazurin assays) to rule out assay interference .
- Transcriptomic profiling (RNA-seq) to identify off-target effects influencing cytotoxicity .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro potency with in vivo exposure .
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15(12-5-6-12)19-17-18-14(10-23-17)16(22)20-8-7-11-3-1-2-4-13(11)9-20/h1-4,10,12H,5-9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOLYDXKPBGGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.